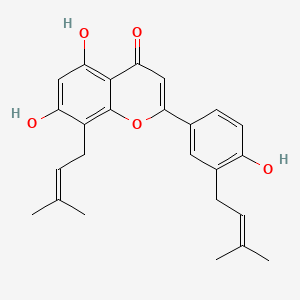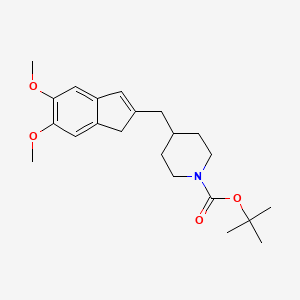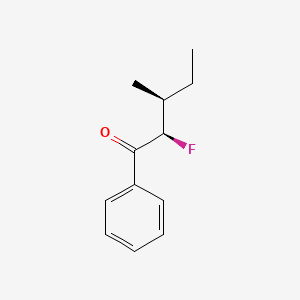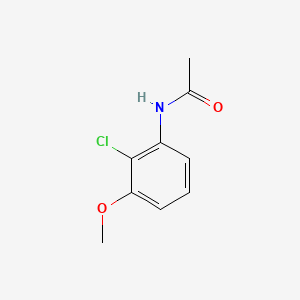
8,3'-Diprenylapigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 8,3’-Diprenylapigenin is C25H26O5 . Its molecular weight is 406.471 . The structure includes a benzopyran-4-one group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8,3’-Diprenylapigenin include a density of 1.2±0.1 g/cm3, a boiling point of 621.5±55.0 °C at 760 mmHg, and a flash point of 212.3±25.0 °C .
Wissenschaftliche Forschungsanwendungen
Network Biology and Cellular Functional Organization : Barabasi and Oltvai (2004) discussed the systematic cataloguing of molecules and their interactions within cells. This research offers a conceptual framework that could potentially apply to understanding the role of compounds like 8,3'-Diprenylapigenin in cellular networks (Barabasi & Oltvai, 2004).
High-Throughput Profiling and Clinical Glycomics : Vanderschaeghe et al. (2010) developed a method for serum N-glycan profiling, which could be relevant for analyzing the effects of various compounds, including this compound, on glycosylation patterns (Vanderschaeghe et al., 2010).
Pharmacogenetics Research Network : Giacomini et al. (2007) discussed the correlation of drug response with genetic variation, which could be relevant for understanding individual responses to this compound and similar compounds (Giacomini et al., 2007).
Opiate Receptor and Metal Ions : Sadee, Pfeiffer, and Herz (1982) studied the effects of metal ions on the opiate receptor, which might provide insights into how this compound or similar compounds interact with receptors and ions (Sadee, Pfeiffer, & Herz, 1982).
Molecular Pathological Epidemiology and Cancer Biomarkers : Ogino et al. (2014) explored molecular biomarkers in cancer, which could offer a context for understanding the potential role of this compound in cancer research (Ogino et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
8,3’-Diprenylapigenin (DPA) is a prenylated flavone. It has been found to have anti-inflammatory properties . The primary targets of DPA are the tumor necrosis factor (TNF)-alpha , inducible nitric oxide synthase (iNOS) , and cyclooxygenase (COX)-2 . These targets play a crucial role in the inflammatory response.
Mode of Action
DPA interacts with its targets by inhibiting their gene expression . This results in a decrease in the release of pro-inflammatory mediators such as TNF-alpha, NO, and prostaglandin (PGE2) . The compound achieves this through mechanisms involving the inhibition of nuclear factor-kappaB (NF-kappaB) activation .
Biochemical Pathways
The affected biochemical pathways primarily involve the inflammatory response. By inhibiting the gene expression of TNF-alpha, iNOS, and COX-2, DPA disrupts the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
Pharmacokinetics
. These factors can impact the bioavailability of DPA, potentially limiting its effectiveness.
Result of Action
The molecular and cellular effects of DPA’s action primarily involve a reduction in inflammation. By inhibiting the gene expression of key inflammatory mediators, DPA can decrease inflammation and its associated symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPA. For instance, diet can impact the gut microbiota, which in turn can affect the metabolism and absorption of flavonoids . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 8,3’-Diprenylapigenin are not fully understood due to the limited research available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
The effects of 8,3’-Diprenylapigenin on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8,3’-Diprenylapigenin is not well understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 8,3’-Diprenylapigenin in laboratory settings are not well documented. It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its overall impact .
Dosage Effects in Animal Models
The effects of 8,3’-Diprenylapigenin at different dosages in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways that 8,3’-Diprenylapigenin is involved in are not well characterized. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 8,3’-Diprenylapigenin within cells and tissues are not well understood. It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 8,3’-Diprenylapigenin is not well characterized. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLHYOWGCCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)





